molecular formula C11H11N3O2 B8392891 3-Methoxy-4-(pyrimidin-2-yloxy)aniline

3-Methoxy-4-(pyrimidin-2-yloxy)aniline

Cat. No. B8392891
M. Wt: 217.22 g/mol
InChI Key: WIIJDHNSQPDACK-UHFFFAOYSA-N
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Patent
US08524726B2

Procedure details

According to Scheme 3 Step 2: A suspension of iron (4.45 mmol, 248 mg), acetic acid (1.07 mmol, 61 μL) and of 2-(2-methoxy-4-nitrophenoxy)pyrimidine (0.89 mmol, 220 mg) in water/EtOH (1:1, 7 mL) was stirred at 80° C. for 30 minutes. After evaporation of EtOH, the aqueous phase was basified with a saturated solution of NaHCO3 and was extracted with AcOEt. The organic phase was washed with brine, was dried over MgSO4, was filtered and was concentrated under reduced pressure to yield 3-methoxy-4-(pyrimidin-2-yloxy)aniline (0.89 mmol, 193 mg, 100%) as an oil. The product was used without further purification.
Name
2-(2-methoxy-4-nitrophenoxy)pyrimidine
Quantity
220 mg
Type
reactant
Reaction Step One
Name
water EtOH
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
61 μL
Type
reactant
Reaction Step Two
Name
Quantity
248 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][O:6][C:7]1[CH:19]=[C:18]([N+:20]([O-])=O)[CH:17]=[CH:16][C:8]=1[O:9][C:10]1[N:15]=[CH:14][CH:13]=[CH:12][N:11]=1>O.CCO.[Fe]>[CH3:5][O:6][C:7]1[CH:19]=[C:18]([CH:17]=[CH:16][C:8]=1[O:9][C:10]1[N:11]=[CH:12][CH:13]=[CH:14][N:15]=1)[NH2:20] |f:2.3|

Inputs

Step One
Name
2-(2-methoxy-4-nitrophenoxy)pyrimidine
Quantity
220 mg
Type
reactant
Smiles
COC1=C(OC2=NC=CC=N2)C=CC(=C1)[N+](=O)[O-]
Name
water EtOH
Quantity
7 mL
Type
solvent
Smiles
O.CCO
Step Two
Name
Quantity
61 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
248 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of EtOH
EXTRACTION
Type
EXTRACTION
Details
was extracted with AcOEt
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(N)C=CC1OC1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.89 mmol
AMOUNT: MASS 193 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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